molecular formula C7H18BNO4 B12478912 Bis(2-hydroxyethyl)amino hydrogen isopropylboronate

Bis(2-hydroxyethyl)amino hydrogen isopropylboronate

Cat. No.: B12478912
M. Wt: 191.04 g/mol
InChI Key: DERPKHXRQOTSLA-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)amino hydrogen isopropylboronate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of boron, nitrogen, and hydroxyl groups, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)amino hydrogen isopropylboronate typically involves the reaction of diethanolamine with isopropylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)amino hydrogen isopropylboronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and substituted amines. These products have significant applications in organic synthesis and material science .

Mechanism of Action

The mechanism by which Bis(2-hydroxyethyl)amino hydrogen isopropylboronate exerts its effects involves its ability to form stable complexes with various substrates. The boron atom plays a crucial role in these interactions, facilitating the formation of new bonds and enhancing the reactivity of the compound. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of stable intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hydroxyethyl)amino hydrogen isopropylboronate stands out due to its unique combination of boron and nitrogen atoms, which confer specific reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H18BNO4

Molecular Weight

191.04 g/mol

IUPAC Name

[bis(2-hydroxyethyl)amino]oxy-propan-2-ylborinic acid

InChI

InChI=1S/C7H18BNO4/c1-7(2)8(12)13-9(3-5-10)4-6-11/h7,10-12H,3-6H2,1-2H3

InChI Key

DERPKHXRQOTSLA-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C)(O)ON(CCO)CCO

Origin of Product

United States

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